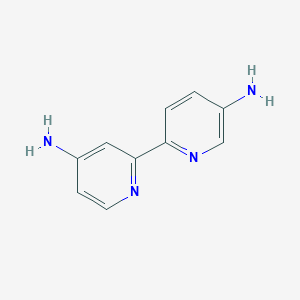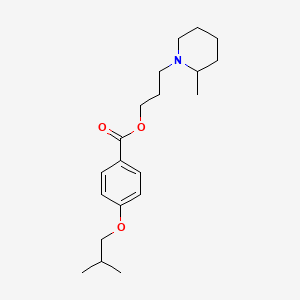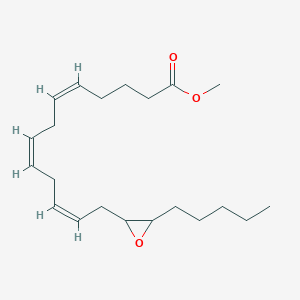
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the phenazine family, which is characterized by a tricyclic structure with nitrogen atoms at positions 5 and 10. This compound is often used as a dye and has significant applications in biological staining and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of 2,8-dimethyl-3,7-diaminophenazine with phenylamine under oxidative conditions. Potassium permanganate is often used as the oxidizing agent in this reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups at positions 3 and 7 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which can have different functional groups attached to the amino or methyl groups.
Wissenschaftliche Forschungsanwendungen
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Wirkmechanismus
The mechanism of action of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it useful in biological staining and potential therapeutic applications. The compound can also generate reactive oxygen species under light exposure, which contributes to its antimicrobial and photodynamic therapy effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8-Dimethylphenosafranine
- 3,7-Diamino-2,8-dimethyl-5-phenazinium chloride
- 3,7-Dimethyl-10-phenyl-phenazin-10-ium-2,8-diamine chloride
Uniqueness
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate into DNA and generate reactive oxygen species under light exposure sets it apart from other similar compounds, making it particularly useful in biological and medical applications .
Eigenschaften
CAS-Nummer |
7006-08-8 |
|---|---|
Molekularformel |
C20H19N4+ |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1 |
InChI-Schlüssel |
WULISCVZERSMML-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
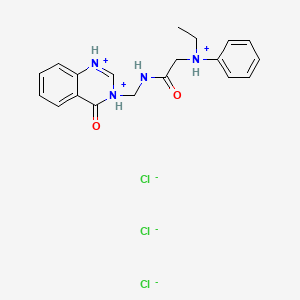
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)

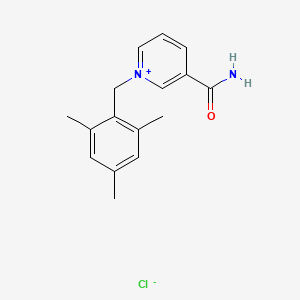
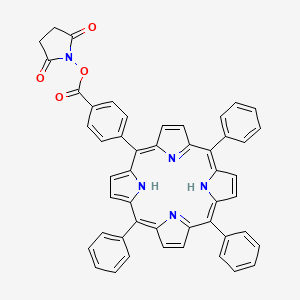

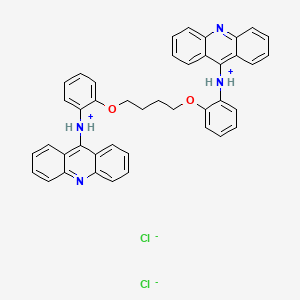
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
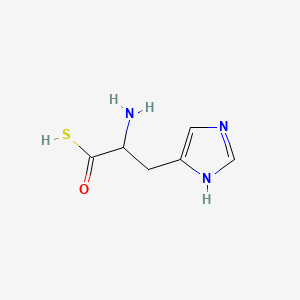
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
